1,3-Dimethyl-2-cyanoguanidine

Description

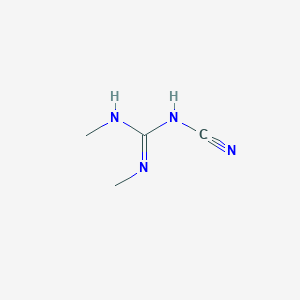

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyano-2,3-dimethylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c1-6-4(7-2)8-3-5/h1-2H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPUBXONXNWPZIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=NC)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60878747 | |

| Record name | 1,3-DIMETHYL-2-CYANOGUANIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60878747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31857-31-5 | |

| Record name | 1,3-Dimethyl-2-cyanoguanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31857-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimethyl-2-cyanoguanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031857315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-DIMETHYL-2-CYANOGUANIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60878747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-cyano-N',N''-dimethylguanidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Cyano N ,n Dimethylguanidine and Analogues

Direct Synthesis Approaches for N-Cyano-N',N''-dimethylguanidine

The direct synthesis of N-Cyano-N',N''-dimethylguanidine can be achieved through several distinct reaction pathways, primarily involving the strategic combination of cyanamide (B42294) derivatives with appropriate methylating agents or the use of pre-methylated guanidine (B92328) precursors.

Reaction Pathways Involving Cyanamide and Methylating Agents

The synthesis of methylated guanidines can be traced back to reactions involving dicyanodiamide, a dimer of cyanamide. zenodo.org A foundational method involves heating a mixture of dicyanodiamide with dimethylammonium chloride. This process leads to the formation of dimethylguanidine hydrochloride in nearly quantitative yields. zenodo.org The reaction mechanism is believed to involve the depolymerization of dicyanodiamide into cyanamide, which then reacts with the ammonium (B1175870) salt. zenodo.org During the synthesis of these methylated guanidines, the formation of methyl derivatives of diguanide has also been observed as an intermediate step in the reaction progress. zenodo.org

Another approach involves the reaction of a primary or secondary amine salt with a dicyanimide salt. google.com For instance, sodium dicyanimide can be reacted with an amine hydrochloride, such as dodecylamine (B51217) hydrochloride, by heating the mixture to approximately 100°C to yield the corresponding substituted cyanoguanidine. google.com

Alternative Synthetic Routes and Conditions

Alternative methods for synthesizing N-Cyano-N',N''-dimethylguanidine and its analogues often start from a pre-formed guanidine backbone. One such method involves the reaction of 1,3-dimethylguanidine (B1196965) with cyanogen (B1215507) chloride or other reagents capable of forming a nitrile group. ontosight.ai Additionally, the oxidative coupling of N,N-dimethylguanidine with benzonitrile (B105546) has been explored as a route for constructing related 1,2,4-triazole (B32235) structures, which involves the guanidine core. researchgate.net

The table below summarizes these direct synthesis approaches.

| Starting Materials | Reagents/Conditions | Product | Reference |

| Dicyanodiamide, Dimethylammonium chloride | Heat (fusion) | Dimethylguanidine hydrochloride | zenodo.org |

| 1,3-Dimethylguanidine | Cyanogen chloride or other nitrile-forming reagents | 1,3-Dimethyl-2-cyanoguanidine | ontosight.ai |

| Sodium Dicyanimide, Amine hydrochloride | Heat in water | Substituted 3-cyanoguanidine | google.com |

Precursor Chemistry in Guanidine Synthesis

The synthesis of complex guanidine derivatives, including N-Cyano-N',N''-dimethylguanidine analogues, heavily relies on the chemistry of versatile precursors. These intermediates offer a modular approach to constructing highly substituted guanidine frameworks.

Utilization of Dimethyl N-Cyanodithioiminocarbonate in Derivatives Synthesis

Dimethyl N-cyanodithioiminocarbonate is a pivotal and inexpensive starting material for synthesizing a wide array of guanidine and biguanide (B1667054) derivatives. nih.govbeilstein-journals.org Its utility lies in the sequential and controlled reaction with amines.

The general synthetic strategy involves first refluxing dimethyl N-cyanodithioiminocarbonate with one equivalent of a primary amine. nih.gov This step displaces one of the methylthio groups to form a methyl N'-cyano-N-substituted-imidothiocarbamate intermediate. nih.gov This intermediate can then be reacted with a second amine to displace the remaining methylthio group, yielding N,N'-disubstituted-N''-cyanoguanidine derivatives. nih.gov This two-step process allows for the synthesis of unsymmetrically substituted cyanoguanidines.

This precursor is also used in cyclization reactions to create novel heterocyclic systems. For example, reacting substituted sulfaguanidine (B1682504) with dimethyl N-cyanodithioiminocarbonate in the presence of potassium hydroxide (B78521) can furnish triazine sulfonamide analogues. nih.gov

Examples of Reactions with Dimethyl N-Cyanodithioiminocarbonate:

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| Dimethyl N-cyanodithioiminocarbonate | Amine (e.g., methylamine) | Reflux in methanol (B129727) | Methyl N'-cyano-N-methyl-imidothiocarbamate | nih.gov |

| Methyl N'-cyano-N-substituted-imidothiocarbamates | Second amine | - | N,N'-disubstituted-N''-cyanoguanidine derivatives | nih.gov |

| Dimethyl N-cyanodithioiminocarbonate | 5-Aminopentan-1-ol | Heat in pyridine | N-cyano-N',N"-bis(5-hydroxypentyl)guanidine | prepchem.com |

| Dimethyl N-cyanodithioiminocarbonate | 40% aqueous methylamine (B109427) solution | Reflux in ethanol (B145695) | N-Cyano-N'-methylguanidine | google.com |

| Substituted sulfaguanidine | Dimethyl N-cyanodithioiminocarbonate | Potassium hydroxide, reflux in dioxane | Triazine sulfonamide analogues | nih.gov |

Reactivity of Cyanoguanidines with Amines and Aminium Salts

The reaction between cyanoguanidines and amines or their corresponding salts (aminium salts) is a cornerstone of biguanide synthesis and a viable pathway toward substituted guanidines. nih.govbeilstein-journals.org This transformation typically involves the addition of an amine to the cyano group of a cyanoguanidine precursor. beilstein-journals.org

The conditions for these reactions can vary. A common method involves heating the substituted cyanoguanidine with an amine hydrochloride in a suitable solvent, such as ethanol or butanol. nih.govbeilstein-journals.org At high temperatures, proton exchange can lead to the protonation and activation of the cyanoguanidine, facilitating the subsequent nucleophilic attack by the free amine. nih.gov This method has been a staple since the 19th century and continues to be used due to its efficiency for certain substrates. nih.govbeilstein-journals.org More recently, microwave-assisted syntheses have been developed to accelerate these reactions, sometimes allowing for the preparation of trisubstituted biguanides in high yields within minutes. beilstein-journals.orgnih.gov A difference in reactivity is often observed, with anilines (aromatic amines) being more reactive than aliphatic amines. nih.govbeilstein-journals.org

Metal Salt Catalysis in Guanylation Reactions

To improve yields and moderate reaction conditions, metal salts are frequently employed as catalysts in guanylation reactions. The use of copper salts, for instance, promotes the reaction of N-aryl-substituted cyanoguanidines with various amines. nih.govbeilstein-journals.org This procedure, often leading to the formation of a visible copper complex during the reaction, typically results in moderate yields. nih.gov

Beyond copper, a broader range of metal-based catalysts has been developed for guanylation, which is the addition of an amine to a carbodiimide (B86325), a reaction closely related to the amine addition to cyanoguanidines. mdpi.comrsc.org These include catalysts based on zinc, titanium, vanadium, and niobium. mdpi.comnih.gov For example, the commercially available ZnEt₂ has been shown to be an effective catalyst for the guanylation of amines with carbodiimides, providing excellent yields even at room temperature. mdpi.com S-block bimetallic catalysts, such as sodium magnesiate [NaMg(CH₂SiMe₃)₃], have also proven to be highly efficient precatalysts for the guanylation of anilines and secondary amines. nih.gov Furthermore, aluminium derivatives have been identified as being particularly suitable for promoting the mild and clean reaction between amines and cyanoguanidines. google.com The catalytic cycle for many of these metals is proposed to proceed via the insertion of the carbodiimide (or activated cyanoguanidine) into a metal-amido bond. nih.govnih.gov

Table of Catalysts in Guanylation Reactions:

| Catalyst Type | Amine Substrate | Guanidine Source | Key Feature | References |

| Copper Salts (e.g., CuSO₄) | Aliphatic & Aromatic Amines | Substituted Cyanoguanidines | Promotes addition; forms visible complexes | nih.govbeilstein-journals.orggoogle.com |

| Zinc Compounds (e.g., ZnEt₂) | Amines | Carbodiimides | High yields at room temperature; atom-economical | mdpi.com |

| Sodium Magnesiate | Anilines, Secondary Amines | Carbodiimides | High efficiency; s-block bimetallic system | nih.gov |

| Titanium/Vanadium/Niobium Imido Complexes | Amines | Carbodiimides | Catalytic cycle via metal-amido intermediates | nih.gov |

| Aluminium Derivatives | Amines | Cyanoguanidines | Mild and clean reaction conditions | google.com |

Fusion Methods and Solvent-Mediated Reactions

The synthesis of N-substituted cyanoguanidines, including analogues of N-Cyano-N',N''-dimethylguanidine, can be achieved through fusion methods or reactions in a solvent. One of the earliest approaches involves the direct fusion of an amine hydrochloride with a cyanoguanidine derivative. osi.lv This method, while straightforward, often requires high temperatures, typically between 135-165°C, and can result in moderate yields. osi.lv

Solvent-mediated reactions offer a more controlled environment for the synthesis. A common approach is to reflux the reactants in a suitable solvent. For instance, the reaction of sodium dicyanamide (B8802431) with an amine hydrochloride in a solvent like butanol under reflux conditions is a typical method for preparing N-substituted cyanoguanidines. Another widely used solvent is ethanol, where heating the amine hydrochloride with the corresponding substituted cyanoguanidine can lead to the desired product. nih.gov These reactions can be influenced by factors such as the nature of the solvent, reaction temperature, and the specific reactants used.

| Reactants | Solvent | Conditions | Product | Yield | Reference |

| Amine Hydrochloride, Cyanoguanidine | None | 135-165°C | N-Substituted Biguanide | Moderate | osi.lv |

| Sodium Dicyanamide, Amine Hydrochloride | Butanol | Reflux | N-Substituted Cyanoguanidine | --- | |

| Substituted Cyanoguanidine, Amine Hydrochloride | Aqueous Ethanol | Boiling | N-Substituted Biguanide | --- | nih.gov |

Microwave-Assisted Synthetic Enhancements

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of N-cyanoguanidine derivatives, offering significant advantages over conventional heating methods in terms of reaction times and yields. This technique has been successfully applied to the synthesis of various N,N'-diaryl cyanoguanidines from their corresponding thioureas. ontosight.ai The use of polar solvents in combination with moderate temperatures under microwave irradiation facilitates these reactions. ontosight.ai

Microwave irradiation has also been effectively used to promote the reaction between cyanoguanidine and anilines in the presence of an acid catalyst, leading to the formation of biguanide derivatives. researchgate.net Furthermore, the combination of microwave activation with trimethylsilyl (B98337) chloride has been shown to enhance the reactivity of cyanoguanidine, preventing proton exchange and leading to good conversions in short reaction times. nih.gov For instance, the reaction of piperazine (B1678402) with N-aryl-N'-cyanoguanidines in methanol at 120°C under microwave conditions has been reported to yield potential cholinesterase inhibitors, albeit in low to moderate yields. nih.gov In another example, the addition of aniline (B41778) hydrochloride to N1-cyano-N2,N3-diisopropylguanidine in water at 125°C was completed within 30 minutes under microwave irradiation. nih.gov

| Reactants | Solvent | Conditions | Product Type | Reference |

| N,N'-Diaryl Thioureas | Polar Solvents | Microwave, Moderate Temperature | N,N'-Diaryl Cyanoguanidines | ontosight.ai |

| Cyanoguanidine, Anilines | Acetone | Microwave, HCl | 1,3,5-Triazine-2,4-diamines | researchgate.net |

| Piperazine, N-Aryl-N'-cyanoguanidines | Methanol | Microwave, 120°C | Potential Cholinesterase Inhibitors | nih.gov |

| N1-cyano-N2,N3-diisopropylguanidine, Aniline Hydrochloride | Water | Microwave, 125°C, 30 min | N1,N4,N5-trisubstituted product | nih.gov |

Conversion of Thioureas to S-Methyl-pseudothioureas as Intermediates

The conversion of thioureas to S-methyl-pseudothioureas serves as a crucial step in an alternative pathway for the synthesis of substituted guanidines. This method involves the S-methylation of a thiourea (B124793) derivative, typically using a methylating agent like methyl iodide, to form the corresponding S-methyl-pseudothiourea. This intermediate can then react with an amine to yield the desired guanidine.

This strategy is particularly useful for the preparation of N1-cyano-S-methylisothioureas, which are valuable precursors for polysubstituted biguanides. nih.gov The synthesis of these intermediates generally starts from the reaction of commercially available and relatively inexpensive dimethyl N-cyanodithioiminocarbonate with primary or secondary amines. The resulting N-substituted N1-cyano-S-methylisothioureas can then undergo further reactions where the thiomethyl group acts as a leaving group upon reaction with another amine, leading to the formation of the biguanide structure. nih.gov

Synthesis of Related N-Cyano-Substituted Guanidines and Derivatives

The synthesis of a diverse array of N-cyano-substituted guanidines and their derivatives has been extensively explored, driven by their interesting biological activities. dtic.mil These synthetic strategies allow for the introduction of various substituents on the guanidine core, leading to a wide range of molecular structures.

Strategies for Mono-, Di-, and Polysubstituted Guanidines

The synthesis of mono-, di-, and polysubstituted N-cyanoguanidines can be achieved through several routes, often starting from simple and readily available precursors. A common method involves the reaction of sodium dicyanamide with one or more amines. nih.gov For the synthesis of unsymmetrically disubstituted biguanides, a stepwise addition of different amines to sodium dicyanamide is employed. nih.gov The first amine is added to form a substituted cyanoguanidine intermediate, which is then reacted with a second amine to yield the final product. nih.gov

Another approach utilizes cyanogen chloride or other nitrile-forming reagents. For example, this compound can be synthesized by reacting 1,3-dimethylguanidine with cyanogen chloride. ontosight.ai The reaction of cyanogen bromide with amines also provides a route to substituted cyanamides, which can be further converted to guanidines.

The synthesis of N-acylguanidines, a class of polysubstituted guanidines, can be accomplished through a one-pot multicomponent reaction involving the Pd(0)-catalyzed carbonylative coupling of cyanamide and aryl halides, followed by amination.

| Starting Material | Reagents | Product Type | Reference |

| Sodium Dicyanamide | Amines | Mono-, Di-, and Polysubstituted Biguanides | nih.gov |

| 1,3-Dimethylguanidine | Cyanogen Chloride | This compound | ontosight.ai |

| Cyanamide, Aryl Halide, Amine | Pd(0) catalyst, CO | N-Acylguanidines | orientjchem.org |

Cyclic N-Cyanoguanidine Synthesis

The synthesis of cyclic N-cyanoguanidines, which are important scaffolds in many biologically active compounds, has been achieved through various cyclization strategies. One method involves the reaction of diamines with a source of the cyanoimino group. For instance, the reaction of a diamine with cyanogen bromide can lead to the formation of a cyclic guanidine ring system. orientjchem.org

Another approach involves the intramolecular cyclization of appropriately substituted open-chain precursors. For example, the synthesis of 2-cyanoimino-tetrahydropyrimidines can be accomplished by the reaction of N-[(tosyl)(phenyl)methyl]-N'-cyanoguanidine with a β-dicarbonyl compound like acetylacetone, followed by acid-catalyzed dehydration of the resulting 4-hydroxy-2-imino-hexahydropyrimidine intermediate. osi.lvresearchgate.net

More advanced methods include the palladium-catalyzed carboamination reaction of N-allylguanidines bearing a cyano protecting group. This reaction allows for the formation of both a C-N and a C-C bond in a single transformation, leading to the construction of the cyclic guanidine ring. dtic.mil Additionally, a [3 + 2] annulation of 2-substituted aziridines with N-tosyl cyanamides provides a direct route to N2-unprotected five-membered cyclic guanidines.

| Precursors | Key Reaction Step | Cyclic Product | Reference |

| Diamine, Cyanogen Bromide | Cyclization | Cyclic Guanidine | orientjchem.org |

| N-[(tosyl)(phenyl)methyl]-N'-cyanoguanidine, Acetylacetone | Cyclocondensation and Dehydration | 2-Cyanoimino-tetrahydropyrimidine | osi.lvresearchgate.net |

| N-Allylguanidine (cyano-protected), Aryl Bromide | Pd-catalyzed Carboamination | Cyclic Guanidine | dtic.mil |

Chemical Reactivity and Mechanistic Investigations of N Cyano N ,n Dimethylguanidine

Nucleophilic Reactivity of the Guanidine (B92328) Core and Cyano Group

The chemical behavior of N-Cyano-N',N''-dimethylguanidine is characterized by the dual reactivity of its guanidine core and the appended cyano group. The guanidine moiety itself is known to act as a nucleophile. The aminal functionality within the guanidine structure can serve as an N-nucleophile, participating in reactions such as Michael additions, as well as alkylation and acylation processes. ineosopen.org

Concurrently, the cyano group exhibits its own distinct reactivity, primarily through participation in nucleophilic reactions. It is particularly susceptible to nucleophilic addition reactions, which allows for a variety of chemical transformations. This dual nucleophilic character makes the molecule a versatile building block in organic synthesis.

Tautomerism and Isomeric Equilibria in Solution and Solid State

Guanidine derivatives, including N-Cyano-N',N''-dimethylguanidine, can exist in various isomeric forms due to the potential for tautomerism within the guanidine unit and E/Z isomerism around the carbon-nitrogen double bond. researchgate.net The core guanidine structure facilitates prototropic tautomerism, a process involving the migration of a proton between the nitrogen atoms. mdpi.com

In related N,N'-disubstituted amidine systems, a tautomeric conversion is coupled with reversible protonation and deprotonation, establishing distinct acid-base equilibria. mdpi.com For more complex structures like N,N'-bis-aryl-N''-acylguanidines, the localization of the C=N double bond can lead to three different tautomers. Each of these tautomers can also exhibit E and Z isomerism, leading to a minimum of six potential isomeric forms in total. researchgate.net

Reaction Mechanisms in Derivative Formation

N-Cyano-N',N''-dimethylguanidine serves as a key precursor in a variety of reactions for the synthesis of more complex molecular derivatives.

A fundamental reaction involving N-Cyano-N',N''-dimethylguanidine is the addition of amines to its cyano group, a critical step in the synthesis of biguanides. nih.govbeilstein-journals.org The efficiency and outcome of this reaction can be influenced by the choice of catalyst and reaction conditions.

| Catalyst/Condition | Reactant | Product Type | Reference |

| Copper Salts | Free Amines | Biguanides | nih.govbeilstein-journals.org |

| Heat | Amine Hydrochlorides | N-substituted Biguanides | nih.govbeilstein-journals.org |

| Lewis Acids (e.g., FeCl₃) | Arylamines | Arylbiguanides | nih.gov |

| Fusion (Heat) | Amine Hydrochloride | N¹,N²,N⁵-trisubstituted Biguanide (B1667054) | beilstein-journals.org |

For instance, the direct fusion of an amine hydrochloride with 2-cyano-1,3-dimethylguanidine is a viable method for producing N¹,N²,N⁵-trisubstituted biguanides. beilstein-journals.org

N-substituted N'-cyano-S-methylisothioureas are crucial intermediates in the synthesis of polysubstituted biguanides. nih.govbeilstein-journals.org The sp² hybridized carbon atom in these isothiourea precursors is highly electrophilic. Consequently, reaction with an amine typically results in the substitution of the thiomethyl group, yielding an N-substituted cyanoguanidine. nih.govbeilstein-journals.org This product can then undergo further reaction with another amine molecule. nih.gov However, the reaction pathway can be altered under specific conditions. For example, the use of trimethylsilylamines or the activation of the thiomethyl group with Cu(I) can promote the initial addition of the amine to the cyano group instead. nih.govbeilstein-journals.org

N-Cyano-N',N''-dimethylguanidine and its chemical relatives are valuable substrates for cyclization reactions, leading to a diverse array of heterocyclic compounds. The reaction of N,N-dimethylguanidine with benzonitrile (B105546), for example, can produce 1,2,4-triazoles via an oxidative coupling mechanism. researchgate.net Similarly, the addition of ortho-substituted anilines to a cyanoguanidine can trigger a cyclization event to form guanidino-heterocycles. nih.gov A related precursor, dimethyl N-cyanodithioiminocarbonate, is extensively used to synthesize five- and six-membered heterocycles, such as triazoles, through its reaction with bidentate reagents like hydrazine (B178648) hydrate. researchgate.net

| Reactants | Product | Reference |

| N,N-dimethylguanidine + Benzonitrile | 1,2,4-Triazoles | researchgate.net |

| Cyanoguanidine + ortho-substituted Anilines | Guanidino-heterocycles | nih.gov |

| Dimethyl N-cyanodithioiminocarbonate + Hydrazine Hydrate | Triazoles | researchgate.net |

| N-cyano sulfoximines + Anhydrides | Thiadiazinone 1-oxides | nih.govrsc.org |

Role in Guanylation of Amines

Cyanoguanidines, including N-Cyano-N',N''-dimethylguanidine, function as effective guanylating agents, which are reagents that introduce a guanidinyl group to a molecule. lookchemmall.com The guanylation of amines using cyanamide (B42294) can be carried out efficiently under mild, aqueous conditions with scandium(III) triflate as a catalyst. organic-chemistry.org

The synthesis of N,N'-disubstituted-N''-cyanoguanidine derivatives proceeds from the reaction of amines with cyanocarbon intermediates. For enhanced reactivity, more sophisticated guanylating agents have been developed. For example, N,N'-bis(ortho-chloro-Cbz)-S-methylisothiourea demonstrates superior performance in converting amines to protected guanidines, and this reaction is further accelerated by the presence of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org Other classes of reagents, such as N-acyl-thioureas and N-acyl-pseudothioureas, are also employed for the preparation of mono-protected guanidines. orgsyn.org

Advanced Characterization and Structural Elucidation

Spectroscopic Techniques for Structural Analysis and Mechanistic Studies

Spectroscopy is a cornerstone in the study of N-Cyano-N',N''-dimethylguanidine, providing critical insights into its electronic and molecular structure, as well as its behavior in various chemical environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of N-Cyano-N',N''-dimethylguanidine in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, detailed information about the connectivity and chemical environment of atoms can be obtained.

In general, the ¹H NMR spectrum of N-Cyano-N',N''-dimethylguanidine would be expected to show signals corresponding to the methyl protons and any N-H protons. The chemical shifts of these protons are influenced by the electronic effects of the neighboring cyano and guanidine (B92328) functionalities. Protons bonded to sp3-hybridized carbons, such as those in the methyl groups, typically absorb at higher fields, while protons on carbons bonded to electronegative atoms like nitrogen absorb at lower fields libretexts.org.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each non-equivalent carbon atom gives a distinct signal, and the chemical shifts are indicative of their hybridization and bonding environment. The guanidinyl carbon, the cyano carbon, and the methyl carbons would each have characteristic chemical shifts bhu.ac.in.

¹⁵N NMR spectroscopy is particularly valuable for studying nitrogen-containing compounds like N-Cyano-N',N''-dimethylguanidine, as it directly probes the nitrogen atoms. researchgate.net This technique can distinguish between the different nitrogen environments within the guanidine and cyano groups, providing unequivocal evidence for the compound's structure. psu.edursc.org For instance, in related N-aryl-N'-cyanoguanidines, ¹⁵N NMR has been used to definitively identify the tautomeric form present in solution by observing the coupling patterns and chemical shifts of the nitrogen nuclei. psu.edursc.org

| Nucleus | Expected Chemical Shift Region (ppm) | Information Provided |

| ¹H | 0.7 - 5.0 | Number and environment of non-equivalent protons (e.g., -CH₃, -NH). |

| ¹³C | 20 - 170 | Carbon skeleton structure, presence of C=N and C≡N bonds. |

| ¹⁵N | -350 - -150 | Direct observation of nitrogen environments, aids in tautomer identification. |

This table presents generalized expected NMR data based on typical values for similar functional groups.

Prototropic tautomerization, the migration of a proton between two or more locations in a molecule, is a key consideration for guanidines. However, studies on N-aryl-N'-cyanoguanidines using ¹H and ¹⁵N NMR have shown that prototropic tautomerization is negligible on the NMR timescale in solvents like DMSO. psu.edusurrey.ac.ukrsc.org This lack of tautomerization is attributed to the strongly electron-withdrawing nature of the cyano group, which significantly reduces the basicity and acidity of the guanidine moiety, thereby slowing the rate of proton exchange. researchgate.net Investigations have shown that even with variations in concentration, temperature, and the addition of water, no significant changes in the ¹H NMR signals for the nitrogen-bound protons are observed, further supporting the absence of rapid tautomeric exchange. psu.edursc.org

Linear Free Energy Relationship (LFER) analysis using NMR data can provide insights into the transmission of electronic effects through the molecular framework. In studies of N-aryl-N'-cyanoguanidines, the chemical shifts of the NH protons have been correlated with Hammett substituent constants. psu.edursc.org Such analyses help in understanding how substituents on an aromatic ring influence the electronic environment of the guanidine protons. The existence of a linear correlation confirms that electronic effects are systematically transmitted through the molecule. Deviations from this linearity can indicate changes in conformation or mechanism. psu.edu

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in N-Cyano-N',N''-dimethylguanidine. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds within the molecule.

The most characteristic absorption for this compound is the stretching vibration of the nitrile (C≡N) group, which typically appears as a sharp, intense band in the region of 2260-2220 cm⁻¹. spectroscopyonline.com The exact position of this band can be influenced by the electronic environment; for instance, conjugation can lower the wavenumber. spectroscopyonline.com Other important vibrational bands include the C=N stretching of the guanidine core, usually found between 1480–1660 cm⁻¹, and the N-H stretching vibrations in the 3100–3400 cm⁻¹ range. beilstein-journals.org The presence of methyl groups would be indicated by C-H stretching and bending vibrations. In studies of related cyanoguanidine derivatives, IR spectroscopy has been used to confirm the presence of these key functional groups and to study coordination to metal centers, where shifts in the C≡N and C=N stretching frequencies can indicate the mode of binding. nih.gov

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Cyano (C≡N) | Stretch | 2260 - 2220 |

| Guanidine (C=N) | Stretch | 1660 - 1480 |

| Amine (N-H) | Stretch | 3400 - 3100 |

| Methyl (C-H) | Stretch | 2960 - 2850 |

This table presents generalized expected IR absorption data.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for monitoring the progress of chemical reactions involving N-Cyano-N',N''-dimethylguanidine, as the absorbance is directly proportional to the concentration of the absorbing species according to the Beer-Lambert law. chemicalbook.com

By tracking the change in absorbance at a specific wavelength corresponding to a reactant or product over time, the kinetics of a reaction can be determined. researchgate.net For example, in the synthesis of biguanides from cyanoguanidines, UV-Vis spectroscopy could be employed to monitor the consumption of the cyanoguanidine starting material or the formation of the biguanide (B1667054) product, which typically has a maximum absorption around 234 nm. beilstein-journals.org This allows for the optimization of reaction conditions such as temperature, solvent, and catalyst concentration to improve yield and efficiency. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. anton-paar.comlibretexts.org By diffracting X-rays off a single crystal of N-Cyano-N',N''-dimethylguanidine, a detailed map of electron density can be generated, from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be accurately determined.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in the solid state is governed by a variety of intermolecular forces. In derivatives and complexes containing the cyanoguanidine moiety, hydrogen bonding and π-π stacking are significant interactions that dictate the crystal packing.

The cyano group itself is versatile and can participate in numerous intermolecular interactions. nih.gov Although an individual cyano group creates a weak π-hole, the strategic placement of multiple electron-withdrawing groups can generate a more intense positive electrostatic potential, attracting nucleophiles and influencing crystal packing. nih.gov

Hydrogen bonding is a prominent feature in related cyanoguanidine structures. For instance, in mixed-ligand copper(II) complexes containing 2-cyanoguanidine (a closely related compound), both intramolecular N-H···N hydrogen bonds and complex intermolecular hydrogen-bonding networks involving uncoordinated water molecules and anions have been observed. psu.edu The guanidine group, with its N-H protons, acts as a hydrogen bond donor, while the nitrogen atoms of the cyano and guanidine groups can act as acceptors.

In metal complexes, intermolecular packing interactions can be crucial for stabilizing specific coordination geometries. rsc.org Research on copper(I) complexes with 2-cyano-N,N'-dimethylguanidine (dmcnge) and 2,9-dimethyl-1,10-phenanthroline (dmp) has shown that the stability of the resulting trigonal planar cations in the solid phase is due to these packing forces. rsc.org Specifically, π-π (face-to-face) stacking interactions between the coordinated dmp ligands create an efficient parallel packing system, which promotes and stabilizes the otherwise less common trigonal planar geometry around the copper(I) center. rsc.org

Confirmation of Molecular Geometry and Bond Distances

X-ray crystallography and spectroscopic studies have confirmed the molecular geometry and precise bond distances within N-Cyano-N',N''-dimethylguanidine and its coordinated forms. The guanidine skeleton in related metal complexes is typically planar. acs.org This planarity arises from the delocalization of π-electrons across the C-N backbone, a characteristic feature of the guanidine group. beilstein-journals.orgnih.gov

The carbon-nitrogen bond lengths within the guanidine core are intermediate between those of a typical C-N single bond (approx. 1.42 Å) and a C=N double bond (approx. 1.28 Å), providing evidence for this electron delocalization. beilstein-journals.orgnih.gov Studies on biguanide, the parent compound, show that all C-N bonds are within the range of 1.297–1.387 Å. nih.gov In a related N,N-dimethylguanidine complex of cobalt, the guanidine skeleton was found to be planar, with bond angles and lengths characteristic of a metal-imino tautomer. acs.org

The table below presents selected bond distances from crystallographic studies of related guanidine compounds and metal complexes.

| Bond | Compound/Complex | Bond Length (Å) | Source(s) |

| C-N (average in core) | Biguanide | 1.297 - 1.387 | beilstein-journals.orgnih.gov |

| C1=N3 (imino) | N,N-dimethyl-N′-methylphenyl-chloroformamidinium intermediate | 1.2889 | |

| C1-N2 (amino) | N,N-dimethyl-N′-methylphenyl-chloroformamidinium intermediate | 1.408 | |

| Cu-N (nitrile) | [Cu(dmp)(nitrile)]⁺ | 1.842 (average) | rsc.org |

| Cu-N (bidentate chelate) | [Cu(dmp)(nitrile)]⁺ | 2.026 (average) | rsc.org |

This table contains interactive elements. Click on headers to sort.

Elucidation of Coordination Geometries in Metal Complexes

N-Cyano-N',N''-dimethylguanidine and its parent compound, cyanoguanidine, are versatile ligands in coordination chemistry, capable of adopting several binding modes and forming complexes with diverse geometries.

One of the most direct coordination modes is through the nitrogen atom of the cyano group. N-Cyano-N',N''-dimethylguanidine (referred to as dmcnge) has been shown to act as a monodentate nitrile ligand in the formation of copper(I) complexes. rsc.org These studies established that [Cu(dmp)(dmcnge)]⁺ cations feature a three-coordinate, trigonal planar geometry, which is described as "Y-shaped". rsc.org

In other metal complexes involving the guanidine moiety, different coordination geometries are observed. For example, when N,N-dimethylguanidine (lacking the cyano group) coordinates to cobalt and platinum, the resulting geometries are octahedral and square planar, respectively. acs.org In these cases, coordination occurs through an imino nitrogen, and the complexes are notably stable in various solvents. acs.org The cyano group itself can also act as a bridging ligand between two metal centers (M-CN-M'), leading to the formation of polynuclear structures. scielo.org.za

Studies on cimetidine (B194882), a molecule containing a substituted N-cyanoguanidine group, show that the nitrile group is involved in coordination with Ni(II) ions. researchgate.net Infrared spectroscopy of this complex revealed a shift in the C≡N stretching vibration from 2187 cm⁻¹ in the free ligand to 2208.3 cm⁻¹ upon complexation, indicating the participation of the nitrile in the coordination sphere. researchgate.net

The table below summarizes key findings on the coordination geometries of complexes involving N-Cyano-N',N''-dimethylguanidine and related ligands.

| Metal Ion | Ligands | Coordination Geometry | Key Features | Source(s) |

| Copper(I) | dmcnge, dmp | Trigonal Planar | Monodentate coordination via nitrile-N; stabilized by π-π stacking. | rsc.org |

| Cobalt(III) | N,N-dimethylguanidine, NH₃ | Octahedral | Coordination via imino-N; planar guanidine skeleton. | acs.org |

| Platinum(II) | N,N-dimethylguanidine, dien | Square Planar | Coordination via imino-N; planar guanidine skeleton. | acs.org |

| Nickel(II) | Cimetidine | Not fully specified | Involvement of the nitrile group in coordination is indicated by IR spectroscopy. | researchgate.net |

This table contains interactive elements. Click on headers to sort.

Computational and Theoretical Investigations

Quantum Chemical Geometry Optimization Studies

Quantum chemical calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy structure on the potential energy surface. For guanidine (B92328) derivatives, these studies are crucial for understanding the planarity of the core structure and the precise bond lengths and angles that define the molecule.

Geometry optimization studies on the parent cyanoguanidine (dicyandiamide) and related substituted guanidines reveal significant electronic delocalization. The C-N bond lengths within the guanidine core are typically found to be intermediate between those of a standard single bond (approx. 1.47 Å) and a double bond (approx. 1.28 Å), indicating a shared π-electron system. For instance, X-ray and computational studies on N,N'-substituted guanidines have shown one short C=N bond (1.271–1.308 Å) and two longer C-N bonds, confirming a specific tautomeric form in the solid state. scispace.com In the case of N,N''-(4-methoxyphenyl)-N,N-dimethylguanidine, crystallographic analysis revealed C1–N3 and C1–N2 bond lengths of 1.2889 Å and 1.408 Å, respectively. wayne.edu

Table 1: Representative Calculated Bond Lengths for a Substituted Guanidine Derivative (Note: Data for N′′-(4-methoxyphenyl)-N,N-dimethylguanidine, provided for illustrative purposes)

| Bond | Calculated Bond Length (Å) |

| C1=N3 | 1.2889 |

| C1–N2 | 1.408 |

| Data sourced from characterization of key intermediates in guanidine synthesis. wayne.edu |

Theoretical Predictions of Reactivity and Regioselectivity

Theoretical methods are invaluable for predicting how and where a molecule will react. By analyzing the electronic structure, chemists can identify nucleophilic and electrophilic sites, forecasting the regioselectivity of reactions. For N-Cyano-N',N''-dimethylguanidine, the key reactive centers are the nitrogen atoms of the guanidine core and the carbon atoms of the guanidine and cyano groups.

The reactivity of the cyanoguanidine moiety is well-documented. The nitrile group can be activated for nucleophilic attack by protonation or coordination to a Lewis acid. nih.gov Studies on the related N¹-cyano-S-methylisothioureas show that the sp² carbon of the guanidine core is the most electrophilic site, readily undergoing substitution. lew.ro This suggests that in N-Cyano-N',N''-dimethylguanidine, the central guanidine carbon is a primary site for nucleophilic attack.

Furthermore, the nitrogen atoms exhibit varying degrees of nucleophilicity depending on their local chemical environment. The lone pairs on the dimethyl-substituted nitrogen are generally more available for reaction than those on the nitrogen atoms adjacent to the electron-withdrawing cyano group. Molecular electrostatic potential (MEP) maps, a common computational tool, would visualize the charge distribution, highlighting the electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions of the molecule, thereby predicting sites for protonation, alkylation, and other reactions. For example, in a related compound, N,N'-Dimethyl-N-cyanoacetylurea, MEP calculations show significant negative charge on the cyano nitrogen, identifying it as a key interaction site.

Modeling of Reaction Intermediates and Transition States

Understanding a chemical reaction mechanism requires characterizing the transient species that connect reactants to products, namely intermediates and transition states. A reaction intermediate is a short-lived, relatively stable molecule that exists in a local energy minimum along the reaction coordinate. aps.org A transition state is the highest energy point on the reaction pathway between a reactant and an intermediate or a product, and it cannot be isolated. rsc.org

Computational modeling allows for the calculation of the structures and energies of these fleeting species. This is particularly useful for reactions involving cyanoguanidines, which can proceed through complex, multi-step pathways. For example, theoretical studies on the synthesis of melamine (B1676169) from dicyandiamide (B1669379) (cyanoguanidine) have modeled the reaction mechanism involving radical intermediates. sci-hub.se In one proposed pathway, dicyandiamide forms a diradical intermediate, which then overcomes an activation energy barrier to form 2-cyanoguanidine. sci-hub.se The calculation of activation energies (the energy difference between the reactants and the transition state) is critical for predicting reaction rates and determining the most favorable mechanistic pathway.

While specific modeling of intermediates for reactions of N-Cyano-N',N''-dimethylguanidine is not prominent in the literature, its role as a known intermediate in the synthesis of the pharmaceutical Cimetidine (B194882) implies that such transition states and reaction pathways exist and are crucial to the process. chemicalbook.comcookechem.com

Table 2: Calculated Activation Energies for Dicyandiamide Radical Reactions (Note: Data for the theoretical synthesis of 2-cyanoguanidine from dicyandiamide diradical, provided for illustrative purposes)

| Reaction Step | Calculated Activation Energy (kJ/mol) |

| Dicyandiamide diradical → 2-cyanoguanidine | 48.2 |

| Enamine intermediate → 2-cyanoguanidine | 17.6 |

| Data sourced from a theoretical study on melamine synthesis. sci-hub.se |

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of a molecule dictates its physical and chemical properties. For N-Cyano-N',N''-dimethylguanidine, analysis focuses on the distribution of electrons within the molecular orbitals, the nature of the chemical bonds, and the influence of the different functional groups on each other.

The guanidine core is characterized by significant resonance stabilization, where the positive charge of the protonated form can be delocalized over the central carbon and three nitrogen atoms. This delocalization is also present in the neutral form, leading to the partial double bond character described previously. The cyano group (-C≡N) is strongly electron-withdrawing, which influences the electron density across the entire molecule, particularly on the adjacent imino nitrogen. Conversely, the two methyl groups on the terminal nitrogen are electron-donating, increasing the electron density and nucleophilicity of that specific nitrogen atom.

A key aspect of cyanoguanidine systems is tautomerism—the existence of structural isomers that can readily interconvert. wayne.edupharmaffiliates.com Computational studies on cyanoguanidine itself have been used to determine the relative energies of its different tautomers, helping to identify the most stable form in various environments. sci-hub.seambeed.com Hindered rotation about the C-N bonds has also been noted in N-cyano-N',N''-dimethylguanidine, indicating a degree of double-bond character and a significant energy barrier to rotation. growingscience.com

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is often performed to understand electronic transitions and reactivity. acs.org The energy and location of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy and location relate to its ability to accept electrons (electrophilicity). For N-Cyano-N',N''-dimethylguanidine, the HOMO is expected to be localized primarily on the guanidine moiety, while the LUMO would likely have significant contributions from the π* orbital of the cyano group.

Applications in Advanced Organic Synthesis and Materials Science

N-Cyano-N',N''-dimethylguanidine as a Building Block in Complex Molecule Synthesis

N-Cyano-N',N''-dimethylguanidine is a versatile chemical compound that serves as a valuable building block in the synthesis of more complex molecules. acs.org Its unique structure, featuring both a reactive cyano group and a guanidine (B92328) moiety, allows it to participate in a variety of chemical transformations, making it a key intermediate in the production of diverse organic compounds. ontosight.ai

Precursor to Pharmaceutical Intermediates and Agrochemicals

N-Cyano-N',N''-dimethylguanidine is recognized as an important intermediate in the synthesis of both pharmaceuticals and agrochemicals. ontosight.aialzchem.comontosight.ai It is a known impurity in the production of Cimetidine (B194882), a histamine (B1213489) H2-receptor antagonist used to treat peptic ulcers and related conditions, highlighting its role in the synthesis of this pharmaceutical agent. lookchem.comresearchgate.net The compound's derivatives have been investigated for a range of biological activities, including antimicrobial, antiviral, and anticancer properties, underscoring its potential in pharmaceutical research and development. ontosight.aiontosight.ai

In the realm of agrochemicals, guanidine derivatives, which can be synthesized from N-Cyano-N',N''-dimethylguanidine, are utilized in the production of pesticides and herbicides. ontosight.aiontosight.ai The ability to introduce various functional groups through reactions involving the cyano and guanidine moieties makes it a versatile precursor for creating a wide array of agrochemical products. nih.gov

Synthesis of Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocycles is a significant application of N-Cyano-N',N''-dimethylguanidine. These heterocyclic structures are fundamental scaffolds in numerous pharmaceuticals, natural products, and materials. nih.gov The presence of multiple nitrogen atoms and a reactive cyano group in N-Cyano-N',N''-dimethylguanidine makes it an ideal starting material for constructing various heterocyclic rings through cyclization reactions. nih.gov

For instance, the addition of compounds with ortho-substituted anilines to cyanoguanidines can lead to cyclization, forming guanidino-heterocycles. beilstein-journals.orgnih.gov These reactions are valuable for creating diverse and complex molecular architectures. The ability to participate in both radical and non-radical synthetic pathways further expands its utility in synthesizing a broad range of nitrogen-containing heterocyclic compounds, such as quinazolines and γ-lactams. nih.gov

Role in Catalysis and Ligand Chemistry

Beyond its role as a synthetic building block, N-Cyano-N',N''-dimethylguanidine and its derivatives exhibit significant potential in the fields of catalysis and ligand chemistry. The unique electronic and structural features of the guanidine core contribute to its ability to act as both a catalyst and a ligand.

Guanidine Derivatives as Catalysts in Organic Reactions

Guanidine derivatives are recognized for their catalytic activity in a variety of organic reactions. ineosopen.org Their strong basicity allows them to function as effective organocatalysts. ineosopen.org Chiral guanidine derivatives have been successfully employed as catalysts in enantioselective reactions, such as the Michael addition and Henry reaction, leading to the formation of specific stereoisomers of the product. ineosopen.orgresearchgate.net

The catalytic utility of guanidines extends to various addition reactions involving a range of nucleophiles and electrophiles. researchgate.net The ability to fine-tune the steric and electronic properties of the guanidine catalyst by modifying its substituents allows for control over the reactivity and selectivity of the catalyzed reaction. ineosopen.org

Complexation with Metal Ions and Ligand Properties

The guanidine moiety within N-Cyano-N',N''-dimethylguanidine and its derivatives displays a high affinity for metal ions, enabling them to act as effective ligands in coordination chemistry. acs.org The nitrogen atoms of the guanidine group can coordinate with a variety of metal ions, forming stable complexes. acs.org This property is crucial for their application in areas such as the development of metal-containing catalysts and materials with specific electronic or magnetic properties.

The coordination ability of guanidine ligands is well-documented, with studies showing their capacity to form stable complexes with metals like cobalt and platinum. acs.org The resulting metal complexes have distinct geometries and chemical properties, which are influenced by the structure of the guanidine ligand. This interaction with metal ions is also relevant to the biological activity of some guanidine derivatives, as they can interact with essential metal ions in biological systems. researchgate.net

Development of "Biguanide-like" Structures and Their Synthetic Utility

The reaction of N-Cyano-N',N''-dimethylguanidine with certain reagents can lead to the formation of "biguanide-like" structures. These compounds, while not technically true biguanides, are an important class of molecules with significant applications as building blocks in organic synthesis. beilstein-journals.orgnih.gov

The synthesis of these structures often involves the addition of a nucleophile, such as an ortho-substituted aniline (B41778), to the cyanoguanidine, which then undergoes a cyclization reaction. beilstein-journals.orgnih.gov The resulting guanidino-heterocycles are valuable intermediates that can be further modified to create a diverse range of complex molecules. beilstein-journals.org This synthetic pathway provides access to a class of compounds that are structurally related to biguanides and share some of their useful properties, making them valuable tools for synthetic chemists. beilstein-journals.orgbeilstein-journals.org

Interactive Data Table: Properties of N-Cyano-N',N''-dimethylguanidine

| Property | Value | Reference |

| CAS Number | 1609-06-9 | alzchem.comscbt.comalzchem.com |

| Molecular Formula | C4H8N4 | alzchem.comlookchem.comscbt.comalzchem.combiosynth.com |

| Molecular Weight | 112.13 g/mol | alzchem.comlookchem.comscbt.comalzchem.com |

| Melting Point | 176-177 °C | lookchem.com |

| Boiling Point | 182.9 °C at 760 mmHg | lookchem.com |

| Density | 1.07 g/cm³ | lookchem.com |

| Flash Point | 64.4 °C | lookchem.com |

| Solubility | DMSO (Slightly), Methanol (B129727) (Slightly) | lookchem.com |

Analytical Methodologies and Purity Assessment in Research

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of N-Cyano-N',N''-dimethylguanidine. biorenewables.org It is a versatile method that allows for the effective separation and quantification of chemical substances from complex matrices. biorenewables.org The fundamental principle involves injecting a liquid sample into a column containing a solid stationary phase; the sample is then carried through the column by a liquid mobile phase. biorenewables.org Different components in the sample interact with the stationary phase to varying degrees, leading to separation based on their retention times. biorenewables.org The purity of N-Cyano-N',N''-dimethylguanidine reference standards is often confirmed to be greater than 95% using HPLC. lgcstandards.com

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a common mode used for the analysis of N-Cyano-N',N''-dimethylguanidine. This technique separates molecules based on hydrophobicity, using a nonpolar stationary phase and a polar mobile phase. springernature.com Solutes are eluted in order of increasing molecular hydrophobicity as the concentration of organic solvent in the mobile phase is increased. springernature.com

A specific RP-HPLC method for N-Cyano-N',N''-dimethylguanidine involves a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.comsielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.comsielc.com Another established HPLC method for the determination of cimetidine (B194882) and its related compounds, including N-Cyano-N',N''-dimethylguanidine, utilizes a porous graphitic carbon (PGC) column. researchgate.net This method employs a gradient elution with acetonitrile and a potassium phosphate (B84403) buffer at pH 2.5, with detection at a wavelength of 228 nm. researchgate.net The method has demonstrated linearity for N-Cyano-N',N''-dimethylguanidine in a concentration range of 0.25 to 83 µg/mL, with a low detection limit of 0.06 µg/mL. researchgate.net

Cyano-bonded phase columns offer an alternative selectivity in RP-HPLC. lcms.czglsciences.eu These columns can operate in both reversed-phase and normal-phase modes and provide different separation patterns compared to traditional C18 columns, which can be advantageous for separating polar molecules like N-Cyano-N',N''-dimethylguanidine. lcms.czglsciences.eu

Interactive Data Table: RP-HPLC Method Parameters for N-Cyano-N',N''-dimethylguanidine Analysis

| Parameter | Method 1 | Method 2 |

| Stationary Phase | Newcrom R1 (Reverse Phase) sielc.com | Porous Graphitic Carbon (PGC) researchgate.net |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid sielc.comsielc.com | Acetonitrile, 0.05 M Potassium Phosphate Buffer (pH 2.5) with 0.40% Pentane Sulfonic Acid researchgate.net |

| Elution Mode | Isocratic (implied) | Gradient (17:83 to 19:81 v/v ACN:Buffer) researchgate.net |

| Flow Rate | Not specified | 1 mL/min researchgate.net |

| Detection Wavelength | Not specified | 228 nm researchgate.net |

| Linear Range | Not specified | 0.25 - 83 µg/mL researchgate.net |

| Detection Limit | Not specified | 0.06 µg/mL researchgate.net |

For enhanced specificity and sensitivity, HPLC is frequently coupled with Mass Spectrometry (MS). This hyphenated technique, LC-MS, combines the separation power of HPLC with the mass analysis capabilities of MS, making it a powerful tool for the identification and quantification of compounds in complex mixtures.

When analyzing N-Cyano-N',N''-dimethylguanidine, the mobile phase composition is critical for MS compatibility. Non-volatile acids like phosphoric acid, used in some HPLC methods, must be replaced with volatile alternatives such as formic acid to prevent interference with the MS ionization source. sielc.comsielc.com Mass spectrometric investigations, often using electrospray ionization (ESI), have been instrumental in elucidating the structures of impurities and related compounds in samples containing N-Cyano-N',N''-dimethylguanidine. researchgate.netmdpi.com Predicted collision cross-section (CCS) values for various adducts of the molecule are available, which can aid in its identification in MS-based analyses. uni.lu

Multi-Spectroscopic and Chemometric Approaches for Characterization

The comprehensive characterization of N-Cyano-N',N''-dimethylguanidine, especially during transformation processes, often necessitates a combination of multiple spectroscopic techniques coupled with chemometric data analysis. This approach is particularly valuable when a single analytical method cannot provide the necessary qualitative and quantitative detail. researchgate.net Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and X-ray diffraction are used to confirm the structure of the compound and its derivatives. researchgate.netmdpi.com

In complex mixtures, such as pharmaceutical formulations or reaction media, multi-spectroscopic approaches are essential for both qualitative identification and quantitative determination. An HPLC method has been successfully developed for the simultaneous determination of cimetidine and its main related compounds, including N-Cyano-N',N''-dimethylguanidine. researchgate.net This demonstrates the ability to quantify the compound even in the presence of structurally similar substances. researchgate.net

Chemometric methods, like multivariate curve resolution-alternating least squares (MCR-ALS), can be applied to data from multiple spectroscopic sources (e.g., UV, IR, NMR) to deconvolve the signals of individual components in a mixture. researchgate.net This allows for the extraction of pure component spectra and concentration profiles, enabling robust quali- and quantitative analysis without physical separation. researchgate.net

Understanding the transformation kinetics of N-Cyano-N',N''-dimethylguanidine is crucial for stability studies and reaction monitoring. The combination of multi-spectroscopic data acquisition and chemometric analysis has proven effective in studying the kinetics of transformations involving related compounds. researchgate.net For instance, the thermal transformation of cimetidine was shown to follow first-order kinetics using this methodology. researchgate.net Similarly, in-situ Fourier Transform Infrared (FTIR) spectroscopy has been used to monitor the kinetic profile of reactions involving the formation of N-cyano functional groups, demonstrating the utility of real-time spectroscopic monitoring for kinetic studies. nih.gov

Q & A

Q. What crystallographic techniques elucidate the supramolecular assembly of N-cyano-N',N''-dimethylguanidine?

- Protocol :

Grow single crystals via slow evaporation from acetonitrile .

Analyze centrosymmetric dimers formed via C–H···O interactions using diffraction data (e.g., space group P2₁/c) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.